molecular formula C8H7Cl2NO2 B13965461 Methyl 2-chloro-6-(chloromethyl)isonicotinate

Methyl 2-chloro-6-(chloromethyl)isonicotinate

Cat. No.: B13965461
M. Wt: 220.05 g/mol
InChI Key: ZJBRCWYHWXDQSJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(chloromethyl)isonicotinate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(chloromethyl)isonicotinate typically involves the chlorination of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group at the 2-position. The chloromethyl group can be introduced using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(chloromethyl)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen, yielding dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Dechlorinated isonicotinates.

Scientific Research Applications

Methyl 2-chloro-6-(chloromethyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(chloromethyl)isonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the derivative or the specific use of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 2-chloro-6-methoxyisonicotinate
  • Methyl 2,6-bis(chloromethyl)isonicotinate

Uniqueness

Methyl 2-chloro-6-(chloromethyl)isonicotinate is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring. This dual substitution pattern imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 2-chloro-6-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

ZJBRCWYHWXDQSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)CCl

Origin of Product

United States

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